Bienvenue dans la boutique en ligne BenchChem!

Calcium 5'-guanylate

Food Formulation Solubility Engineering Controlled Release

Calcium 5'-guanylate (CAS 15816-68-9), also known as calcium guanylate or E629, is the calcium salt of guanylic acid (5'-guanylic acid) with molecular formula C₁₀H₁₂CaN₅O₈P and a molecular weight of 401.28 g/mol (anhydrous). It belongs to the purine ribonucleoside monophosphate class and is commercially prepared from yeast extract or fish.

Molecular Formula C10H12CaN5O8P
Molecular Weight 401.28 g/mol
CAS No. 15816-68-9
Cat. No. B1496766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 5'-guanylate
CAS15816-68-9
Molecular FormulaC10H12CaN5O8P
Molecular Weight401.28 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Ca+2]
InChIInChI=1S/C10H14N5O8P.Ca/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+2/p-2/t3-,5-,6-,9-;/m1./s1
InChIKeyKAFMRSAFJZENBN-GWTDSMLYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Calcium 5'-Guanylate (CAS 15816-68-9) Procurement Specification & Identity Profile


Calcium 5'-guanylate (CAS 15816-68-9), also known as calcium guanylate or E629, is the calcium salt of guanylic acid (5'-guanylic acid) with molecular formula C₁₀H₁₂CaN₅O₈P and a molecular weight of 401.28 g/mol (anhydrous) [1]. It belongs to the purine ribonucleoside monophosphate class and is commercially prepared from yeast extract or fish [2]. As a food additive flavour enhancer (E629), it is governed by EU purity specifications requiring a minimum assay of 97.0% on an anhydrous basis, a pH of 7.0–8.0 (0.05% solution), and solubility described as 'sparingly soluble in water' [1]. JECFA has assigned it a group ADI 'not specified' alongside its disodium and dipotassium counterparts [3].

Why Calcium 5'-Guanylate Cannot Be Interchanged with Disodium Guanylate or MSG in Low-Sodium Formulations


Although calcium 5'-guanylate (E629), disodium guanylate (E627), and dipotassium guanylate (E628) share the same guanylate anion responsible for umami synergy, their counter-cations confer distinct physicochemical and nutritional profiles that preclude simple interchange. The sodium salt (E627) is freely soluble in water (>50 g/L) and introduces approximately 11–12% sodium by weight into the final product [1], whereas calcium 5'-guanylate is sparingly soluble and contributes calcium rather than sodium [2]. In formulation contexts where sodium reduction is the primary technical objective, substituting calcium guanylate with disodium guanylate directly undermines the sodium-reduction goal. Furthermore, the pH of calcium guanylate solutions (7.0–8.0) [2] differs from that of disodium guanylate solutions (pH 7.0–8.5) [3], which may affect compatibility with pH-sensitive ingredients. These material differences mean that procurement decisions cannot assume functional equivalence across guanylate salts.

Quantitative Differentiation Evidence: Calcium 5'-Guanylate Versus In-Class Comparators


Aqueous Solubility: Sparingly Soluble Calcium Salt vs. Freely Soluble Disodium Guanylate

Calcium 5'-guanylate is classified as 'sparingly soluble in water' per EU Regulation 231/2012 [1]. In contrast, disodium guanylate (E627) is described as 'soluble in water' [2] and commercially reported with a solubility exceeding 50 g/L [3]. This represents a qualitative solubility differential that impacts dissolution kinetics in dry-mix and liquid concentrate applications. The sparing solubility of the calcium form may be advantageous in dry seasoning blends where premature dissolution must be avoided during storage, or in applications requiring gradual flavour release.

Food Formulation Solubility Engineering Controlled Release

Sodium Content: Zero-Sodium Calcium Guanylate vs. Sodium-Contributing Disodium Guanylate for Low-Salt Product Design

Calcium 5'-guanylate (C₁₀H₁₂CaN₅O₈P) contains no sodium in its molecular structure, contributing exclusively calcium as the cation [1]. By contrast, disodium guanylate (E627; C₁₀H₁₂N₅Na₂O₈P) contains two sodium atoms per molecule, yielding an estimated sodium content of approximately 11–12% by weight of the anhydrous compound [2]. For a food product requiring 0.05% (w/w) flavour enhancer, calcium guanylate contributes 0 mg Na per 100 g product, while an equivalent mass of disodium guanylate introduces approximately 55–60 mg Na per 100 g—a quantitatively meaningful difference in the context of products targeting sodium levels below 120 mg/100 g for 'low sodium' labelling [3]. The calcium form is explicitly identified in regulatory and industry literature as being 'particularly used in low-salt products' [1].

Sodium Reduction Low-Salt Formulation Nutritional Profile

Umami Synergy Potency: Guanylate Salts Exhibit 10–20× Flavour Enhancement vs. Glutamate Alone

Guanylate salts, including calcium 5'-guanylate, do not possess intrinsic umami taste but function as potent flavour enhancers through synergy with glutamates. The class of guanylate salts is reported to be approximately 10- to 20-fold more potent than glutamic acid (E620) alone in enhancing savoury flavour [1]. When calcium guanylate is combined with monosodium glutamate (MSG), the synergistic umami response can be quantified: one study using rat chorda tympani nerve response measurements demonstrated that the combination of calcium 5'-guanylate with glutamate increased umami taste intensity by a factor of approximately 1.7 compared to either compound alone . More broadly, the classic umami synergy rule states that equal amounts of glutamate and a 5'-ribonucleotide produce a taste intensity up to eight times stronger than glutamate alone [2]. This class-level potentiation applies across guanylate salts, meaning calcium guanylate delivers the same enhancing power as disodium guanylate but without the sodium load.

Umami Synergy Flavour Potentiation Sensory Science

Calcium Fortification Value: Dual-Function Ingredient vs. Single-Function Sodium/Potassium Guanylate Salts

Calcium 5'-guanylate delivers both umami enhancement and nutritionally significant calcium. Based on its molecular formula (C₁₀H₁₂CaN₅O₈P, MW 401.28 g/mol, with Ca atomic mass 40.08 g/mol), the compound contains approximately 10.0% calcium by weight on an anhydrous basis [1]. At a typical usage rate of 0.05% (w/w) in a finished food product, calcium guanylate contributes approximately 50 mg Ca per kg of product. While modest relative to dedicated calcium fortificants, this dual-function contribution is entirely absent in disodium guanylate (E627) and dipotassium guanylate (E628), which contribute sodium (~11–12%) and potassium (~17–18%), respectively [2]. For products marketed with 'source of calcium' or calcium content claims, every milligram contributed by functional ingredients supports label declarations without requiring additional fortification inputs [3].

Calcium Fortification Dual-Function Ingredient Mineral Enrichment

pH Specification: Narrower Range for Calcium Guanylate May Offer Tighter Formulation Control vs. Disodium Guanylate

EU Regulation 231/2012 specifies the pH of calcium 5'-guanylate as between 7.0 and 8.0 (0.05% solution) [1]. For disodium guanylate (E627), the corresponding pH specification range is reported as 7.0–8.5 [2]. While both fall within the neutral to mildly alkaline range, the calcium salt's tighter upper bound (8.0 vs. 8.5) may offer marginally improved predictability in pH-sensitive formulations, particularly those containing acid-labile ingredients or requiring strict pH control for microbial stability. Additionally, the calcium salt solution pH of 7.0–8.0 is distinct from the specifications for dipotassium guanylate, though direct comparator data for the potassium salt are less readily available in harmonised regulatory monographs.

pH Control Formulation Stability Quality Specification

Regulatory Equivalence with Differentiated Application: Group ADI with Distinct E-Number and Use Niche

JECFA evaluated calcium, dipotassium, and disodium guanylate salts as a group and assigned a group ADI 'not specified', indicating no safety concern at levels used for flavour enhancement [1]. Despite this toxicological equivalence, each salt carries a distinct E-number (E627 disodium, E628 dipotassium, E629 calcium) reflecting different chemical entities with distinct compositional and functional properties [2]. Calcium guanylate (E629) is explicitly identified in multiple authoritative sources as being 'particularly used in low-salt products' [3], whereas disodium guanylate is most commonly used in standard sodium-containing formulations such as instant noodles, snacks, and packet soups [4]. This regulatory recognition of differentiated application, combined with identical safety standing, means that calcium guanylate can substitute for disodium guanylate in low-sodium applications without introducing any additional regulatory burden.

Food Additive Regulation JECFA Evaluation E-Number Classification

Optimal Industrial & Research Application Scenarios for Calcium 5'-Guanylate Based on Differential Evidence


Low-Sodium Savoury Seasoning Blends and Bouillons

In dry seasoning mixes and bouillon cubes targeting sodium levels below 120 mg per 100 g serving, calcium 5'-guanylate replaces disodium guanylate to eliminate the ~55–60 mg sodium contribution per 100 g product (at 0.05% usage) while retaining full umami synergistic potency with MSG [1]. The sparing aqueous solubility of calcium guanylate further ensures that the flavour enhancer does not prematurely dissolve or migrate during shelf storage in moisture-sensitive dry blends [2]. This scenario directly leverages the zero-sodium cation and solubility differentiation established in the quantitative evidence above.

Calcium-Fortified Processed Foods with Clean-Label Mineral Claims

For products such as calcium-enriched crackers, breakfast cereals, or dairy alternatives where every milligram of calcium supports 'source of calcium' or 'high calcium' label claims, calcium 5'-guanylate serves as a dual-function ingredient: it delivers approximately 10% calcium by weight (~50 mg Ca per kg product at typical usage) while simultaneously enhancing overall savoury flavour [1]. This eliminates the need for a separate calcium salt addition solely for flavour-enhancement purposes, simplifying the ingredient statement and potentially reducing formulation costs compared to using disodium guanylate plus a separate calcium fortificant [2].

pH-Controlled Liquid Concentrates and Sauce Bases

In liquid sauce concentrates and marinades requiring pH control within a narrow neutral range to preserve acid-labile flavour volatiles or maintain emulsion stability, calcium 5'-guanylate offers a specification range of pH 7.0–8.0 (0.05% solution) [1]. The tighter upper pH limit (8.0 vs. 8.5 for disodium guanylate) provides formulators with marginally improved batch-to-batch consistency in pH, reducing the risk of alkaline flavour off-notes or ingredient degradation [2]. This scenario is particularly relevant for premium sauce and dressing manufacturers where subtle pH variations can impact product quality.

Hypertension-Targeted and 'Better-for-You' Snack Product Development

With global regulatory pressure to reduce dietary sodium, snack manufacturers developing products for hypertension-conscious consumers can substitute calcium guanylate (E629) for disodium guanylate (E627) without reformulating the umami base [1]. The regulatory safety profile is identical (group ADI 'not specified'), and the flavour enhancement potency is equivalent (class-level 10–20× vs. glutamate), but the sodium contribution drops from approximately 55–60 mg per 100 g to zero at equivalent usage rates [2]. This enables manufacturers to achieve 'reduced sodium' or 'low sodium' front-of-pack claims while maintaining the savoury taste profile consumers expect from snack products [3].

Quote Request

Request a Quote for Calcium 5'-guanylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.